Home > Products > Screening Compounds P1364 > BCR/ABL 210 kD fusion protein (259-269)
BCR/ABL 210 kD fusion protein (259-269) -

BCR/ABL 210 kD fusion protein (259-269)

Catalog Number: EVT-243500
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BCR/ABL 210 kD fusion protein
Overview

The BCR/ABL 210 kD fusion protein, commonly referred to as P210BCR-ABL, is a chimeric protein that arises from a specific chromosomal translocation, t(9;22)(q34;q11), which is characteristic of chronic myeloid leukemia (CML). This fusion protein is a product of the fusion between the BCR gene located on chromosome 22 and the ABL gene located on chromosome 9. The resulting protein plays a crucial role in the pathogenesis of CML by exhibiting constitutive tyrosine kinase activity, which promotes cell proliferation and inhibits apoptosis .

Source and Classification

P210BCR-ABL is classified as an oncogenic fusion protein due to its involvement in cancer development. It is primarily associated with CML but can also be found in some cases of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). The fusion protein consists of the N-terminal domain from the BCR gene and the C-terminal domain from the ABL gene, resulting in a protein that retains essential functional motifs from both parent proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of P210BCR-ABL occurs through a chromosomal translocation event where sequences from the BCR gene are fused with sequences from the ABL gene. This process typically involves:

  1. Chromosomal Translocation: The breakpoints for this translocation usually occur within the major breakpoint cluster region (M-BCR) of the BCR gene, leading to two primary fusion variants: b2a2 and b3a2, both resulting in the production of P210BCR-ABL .
  2. Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method is often employed to quantify BCR-ABL transcripts in patient samples. It involves synthesizing complementary DNA from RNA templates followed by amplification using specific primers .
  3. Competitive RT-PCR: A technique used to quantify BCR-ABL transcripts efficiently by comparing them against an internal control, allowing for accurate measurement of gene expression levels .
Molecular Structure Analysis

Structure and Data

P210BCR-ABL has a molecular weight of approximately 210 kD and consists of several functional domains:

  • N-terminal BCR Domain: Contains coiled-coil motifs that facilitate protein-protein interactions.
  • C-terminal ABL Domain: Contains the tyrosine kinase domain responsible for its oncogenic activity.

The structure allows for autophosphorylation and interaction with various signaling pathways that contribute to cellular transformation . The precise amino acid sequence and structural characteristics can vary based on specific breakpoints within the BCR gene.

Chemical Reactions Analysis

Reactions and Technical Details

P210BCR-ABL functions primarily as a tyrosine kinase, catalyzing phosphorylation reactions that modify target proteins. Key reactions include:

  1. Autophosphorylation: P210BCR-ABL can phosphorylate itself on tyrosine residues, enhancing its kinase activity.
  2. Substrate Phosphorylation: The active site facilitates the transfer of phosphate groups from ATP to tyrosine residues on various substrates, leading to altered signaling pathways that promote cell proliferation .

These reactions are critical for its role in oncogenesis, as they lead to dysregulation of normal cellular processes.

Mechanism of Action

Process and Data

The mechanism by which P210BCR-ABL promotes cancer involves several key processes:

  1. Constitutive Activation: Unlike normal ABL protein, which is tightly regulated, P210BCR-ABL is constitutively active due to its fusion nature. This leads to continuous activation of downstream signaling pathways such as RAS/RAF/MAPK and PI3K/AKT, promoting cell survival and proliferation .
  2. Inhibition of Apoptosis: The fusion protein disrupts normal apoptotic signals by phosphorylating proteins involved in cell death pathways, allowing malignant cells to evade programmed cell death .
  3. Alteration of Hematopoietic Cell Function: P210BCR-ABL alters normal hematopoiesis by affecting differentiation and proliferation signals within hematopoietic stem cells, contributing to the development of leukemia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

P210BCR-ABL exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 210 kD.
  • Solubility: Generally soluble in aqueous buffers used for protein analysis.
  • Stability: The stability can be affected by environmental conditions such as temperature and pH; typically stable at physiological conditions.

Analytical techniques such as mass spectrometry and Western blotting are often employed to characterize this protein further.

Applications

Scientific Uses

P210BCR-ABL has significant implications in both research and clinical settings:

  1. Diagnostic Marker: The presence of BCR-ABL transcripts is a hallmark for diagnosing CML and monitoring treatment response.
  2. Targeted Therapy Development: Understanding its mechanism has led to the development of targeted therapies such as tyrosine kinase inhibitors (e.g., imatinib), which specifically inhibit its activity, providing effective treatment options for patients with CML .
  3. Research Tool: It serves as a model for studying oncogenic signaling pathways and developing novel therapeutic strategies against other malignancies involving similar mechanisms.
Molecular Pathogenesis of BCR/ABL 210 kD Fusion Protein

Structural and Functional Domains of BCR/ABL 210 kD Fusion Protein

The BCR/ABL p210 fusion protein is generated by a reciprocal translocation between chromosomes 9 and 22, fusing exon 1 (e1) or exons 1-13/14 (b2a2 or b3a2) of the BCR gene to exon 2 of the ABL1 gene [1] [7]. This chimeric protein retains several critical functional domains:

  • BCR-derived domains:
  • Coiled-coil oligomerization domain (exon 1): Mediates tetramerization, enabling constitutive autophosphorylation of the ABL kinase domain [1] [10].
  • Dbl homology (DH) domain (exons 11-13): Functions as a guanine nucleotide exchange factor (GEF) for Rho GTPases, contributing to cytoskeletal reorganization [7] [9].
  • Pleckstrin homology (PH) domain (exon 13/14): Binds phosphoinositides for membrane localization and facilitates protein-protein interactions [7] [9].

  • ABL-derived domains:

  • SH3-SH2 regulatory unit: Loss of autoinhibition due to N-terminal BCR fusion disrupts SH3-mediated suppression of kinase activity [1] [3].
  • Tyrosine kinase domain: Constitutively activated, phosphorylating substrates like CRKL and STAT5 [1] [3].
  • F-actin binding domain: Alters cytoskeletal dynamics and cell adhesion [1] [9].
  • DNA-binding domain: Retained but functionally impaired in cytoplasmic localization [3] [10].

Table 1: Functional Domains in BCR/ABL p210

Domain OriginDomainFunction in p210Consequence of Fusion
BCRCoiled-coil (e1)TetramerizationConstitutive kinase activation
BCRDH (exons 11-13)Rho GEF activityEnhanced migration/invasiveness
BCRPH (exon 13/14)Membrane anchoringAltered subcellular localization
ABLSH3-SH2Autoinhibition in wild-type ABLLoss of regulatory constraint
ABLKinase domainTyrosine phosphorylation of substratesHyperactivated signaling

Oncogenic Signaling Pathways Activated by BCR/ABL p210

JAK-STAT Signaling Dysregulation

BCR/ABL p210 directly phosphorylates STAT5 (Tyr694) independent of cytokine stimulation, driving transcriptional upregulation of anti-apoptotic genes (BCL-XL, MCL1) [8] [10]. Phosphoproteomic studies reveal hyperphosphorylation of STAT1 (Tyr701) in p210-expressing cells, amplifying survival signals and promoting granulocytic expansion – a hallmark of chronic myeloid leukemia (CML) [8]. Unlike p190, p210 shows moderate STAT1/5 activation, correlating with its chronic disease phenotype [8].

Ras/MAPK/ERK Pathway Activation and Proliferative Effects

p210 activates the Ras/MAPK cascade via direct binding of the GRB2 adaptor protein to phosphorylated Tyr177 within the BCR linker region [6] [10]. This recruits SOS→Ras→RAF→MEK→ERK, driving cyclin D1 expression and cell cycle progression [6] [8]. Structural studies confirm the BCR motif "176-FpYVNV-180" exhibits high-affinity binding to the GRB2 SH2 domain, with specificity governed by Asn179 in BCR and Trp121 in GRB2 [6].

Table 2: Key Signaling Pathways Dysregulated by BCR/ABL p210

PathwayActivation MechanismKey EffectorsOncogenic Outcome
JAK-STATDirect STAT5 phosphorylationSTAT1/5, BCL-XLImpaired apoptosis; cell survival
Ras/MAPK/ERKGRB2 docking at pY177 → SOS recruitmentCyclin D1, c-MycUncontrolled proliferation
PI3K/AKTCRKL-mediated PI3K activationAKT, mTOR, BAD phosphorylationMetabolic dysregulation
SRC kinaseSH3 domain disruption → HCK/LYN activationFAK, paxillinAltered adhesion/migration

Anti-Apoptotic Mechanisms via Caspase Inhibition

p210 suppresses apoptosis through multiple mechanisms:

  • Phosphorylation of BAD (Ser112) via AKT, preventing BCL2/BAX pore formation [8] [10].
  • Upregulation of XIAP and survivin, inhibiting caspase-9 and -3 activation [8].
  • STAT5-mediated transcription of BCL2 family genes [8] [10].These mechanisms collectively confer resistance to intrinsic apoptosis in CML stem cells, contributing to disease persistence [8].

Comparative Leukemogenicity of BCR/ABL Isoforms (P190, P210, P230)

BCR/ABL isoforms exhibit distinct leukemogenic potentials due to structural differences:

  • P190 (e1a2): Lacks DH/PH domains, exhibits 2-4× higher tyrosine kinase activity than p210. Associated with Ph+ acute lymphoblastic leukemia (ALL) due to potent STAT6 activation and rapid lymphoid transformation [5] [9]. Murine models show accelerated B-lymphoid leukemia (latency: 3-4 weeks) [5] [9].
  • P210 (b2a2/b3a2): Contains partial DH/PH domains. Induces chronic-phase CML with myeloid hyperplasia. In vivo transduction/transplantation models demonstrate myeloproliferative syndrome with neutrophilia and splenomegaly (latency: 6-8 weeks) [5] [7] [9].
  • P230 (e19a2): Includes full DH/PH domains but has the lowest kinase activity. Linked to chronic neutrophilic leukemia (CNL) with mature myeloid expansion and indolent course [5] [9].

Table 3: Biological Properties of BCR/ABL Isoforms

IsoformKinase ActivityTransformation Efficiency (Myeloid/Lymphoid)Associated DiseaseMurine Model Phenotype
p190++++Low/HighPh+ ALLAcute B-lymphoid leukemia (3-4 wks)
p210++High/ModerateChronic myeloid leukemiaMyeloproliferative syndrome (6-8 wks)
p230+Moderate/LowChronic neutrophilic leukemiaMild neutrophilia

P210’s unique ability to target multipotent hematopoietic stem cells (HSCs) is evidenced by polyclonal proviral integration patterns in murine models, involving myeloid, erythroid, and B-lymphoid lineages [5] [9]. This contrasts with p190, which exhibits oligoclonal integration restricted to lymphoid cells [5]. The DH/PH domains in p210 are critical for membrane localization via phosphoinositide binding, facilitating interactions with myeloid-specific signaling scaffolds [7] [9].

Properties

Product Name

BCR/ABL 210 kD fusion protein (259-269)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.